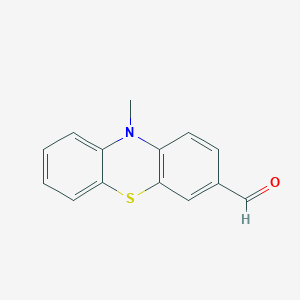

10-Methyl-10H-phenothiazine-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

10-methylphenothiazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-15-11-4-2-3-5-13(11)17-14-8-10(9-16)6-7-12(14)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCOHLCHTVMOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347093 | |

| Record name | 10-Methyl-10H-phenothiazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4997-36-8 | |

| Record name | 10-Methyl-10H-phenothiazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic methodology, detailed experimental protocols, and relevant quantitative data to support research and development activities in medicinal chemistry and drug discovery.

Introduction

This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. The phenothiazine scaffold is a well-established pharmacophore found in drugs with antipsychotic, antihistaminic, and antiemetic properties. The introduction of a carbaldehyde group at the 3-position of the 10-methylphenothiazine core provides a versatile handle for further chemical modifications, enabling the exploration of novel derivatives with potentially enhanced therapeutic profiles. This guide focuses on the prevalent and efficient Vilsmeier-Haack formylation reaction for the preparation of this valuable compound.

Synthetic Pathway

The most common and direct route for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 10-methylphenothiazine, using a Vilsmeier reagent. The Vilsmeier reagent is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

The reaction proceeds through an electrophilic aromatic substitution mechanism where the Vilsmeier reagent acts as the electrophile, attacking the electron-rich C3 position of the 10-methylphenothiazine ring system. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following section details the experimental procedures for the key steps in the synthesis of this compound.

Synthesis of 10-Methylphenothiazine (Precursor)

Procedure:

-

To a stirred suspension of phenothiazine (1 equivalent) and potassium tertiary butoxide (1.1 equivalents) in dry N,N-dimethylformamide (DMF), add methyl iodide (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80°C and stir for 24 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield pure 10-methylphenothiazine.

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is adapted from the synthesis of the analogous 10-ethyl derivative.[2]

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-methylphenothiazine (1 equivalent) in N,N-dimethylformamide (DMF) and cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (typically 2-3 equivalents) dropwise to the stirred solution over a period of approximately 30 minutes, maintaining the low temperature.

-

After the addition is complete, remove the ice bath and heat the reaction mixture under reflux for 1-2 hours.[2] The progress of the reaction should be monitored by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice, which will result in the precipitation of a solid.

-

Neutralize the mixture with a saturated sodium hydroxide (NaOH) or sodium acetate solution to a neutral pH.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 150 mL).[2]

-

Combine the organic extracts and wash them sequentially with distilled water and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent in vacuo to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using petroleum ether or a hexane/ethyl acetate mixture as the eluent to afford this compound as a solid.[2]

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Quantitative Data

This section summarizes the key quantitative data for the starting material and the final product, compiled from various sources.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 10-Methylphenothiazine | C₁₃H₁₁NS | 213.30 | 99-101 | - | 1207-72-3 |

| This compound | C₁₄H₁₁NOS | 241.31[3][4] | - | Yellow Solid[2] | 4997-36-8[3][4] |

Table 2: Reaction Parameters and Yields

| Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| N-Alkylation | Phenothiazine | Methyl Iodide, Potassium tert-butoxide | DMF | 24 h | - | [1] |

| Vilsmeier-Haack (analogue) | 10-Ethylphenothiazine | POCl₃, DMF | DMF | 1 h (reflux) | 60 | [2] |

Note: The yield for the synthesis of this compound is expected to be comparable to its ethyl analogue.

Conclusion

The Vilsmeier-Haack reaction provides a reliable and efficient method for the synthesis of this compound from readily available starting materials. The detailed experimental protocol and compiled quantitative data in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the synthesis and further exploration of novel phenothiazine derivatives for various therapeutic applications. Careful execution of the experimental procedure, particularly the controlled addition of the Vilsmeier reagent and appropriate workup, is crucial for achieving high yields and purity of the final product.

References

chemical and physical properties of 10-Methyl-10H-phenothiazine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 10-Methyl-10H-phenothiazine-3-carbaldehyde. The information is curated for professionals in the fields of chemical research and drug development.

Core Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| CAS Number | 4997-36-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₁NOS | [1] |

| Molecular Weight | 241.31 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| XLogP3 | 3.2 | [1] |

| Topological Polar Surface Area | 45.6 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Table 2: Experimental Physical Properties

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of the closely related analog, 10-Ethyl-10H-phenothiazine-3-carbaldehyde, has been reported and can be adapted for the synthesis of this compound by substituting ethyl bromide with methyl iodide or another suitable methylating agent.[4] The synthesis is a two-step process involving N-alkylation of phenothiazine followed by formylation.

Step 1: Synthesis of 10-Methyl-10H-phenothiazine

This procedure is adapted from the synthesis of 10-Ethyl-10H-phenothiazine.[4]

Materials:

-

Phenothiazine

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a three-necked flask equipped with a magnetic stirrer and a reflux condenser, add sodium hydride and DMF.

-

Add a solution of phenothiazine in DMF dropwise to the flask.

-

Reflux the mixture for 20 minutes.

-

Cool the mixture and add methyl iodide dropwise.

-

Reflux the reaction mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, adjust the pH of the solution to acidic with hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer three times with distilled water and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain 10-Methyl-10H-phenothiazine.

Step 2: Synthesis of this compound

This procedure is adapted from the Vilsmeier-Haack formylation of 10-Ethyl-10H-phenothiazine.[4]

Materials:

-

10-Methyl-10H-phenothiazine

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-Methyl-10H-phenothiazine in DMF and cool in an ice bath.

-

Add phosphorus oxychloride dropwise to the mixture.

-

Reflux the mixture for 1 hour.

-

Pour the reaction mixture into ice to precipitate the product.

-

Neutralize the mixture with a sodium hydroxide solution.

-

Extract the product three times with ethyl acetate.

-

Wash the combined organic layers with distilled water and then with saturated brine.

-

Dry the organic extract over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent to yield this compound.

Potential Biological Activity and Signaling Pathways

Phenothiazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, primarily known for their antipsychotic effects which stem from their antagonism of dopamine receptors.[5] Emerging research has also highlighted their potential as anticancer agents.[3][5]

While specific studies on the biological activity of this compound are limited, the broader phenothiazine class has been shown to modulate several key signaling pathways implicated in cancer and other diseases. These include:

-

MAP Kinase Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

Wnt Signaling Pathway: This pathway plays a vital role in embryonic development and tissue homeostasis, and its dysregulation is often linked to cancer.

The aldehyde functional group at the 3-position of this compound provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or novel biological activities. For instance, it can be used as a precursor for the synthesis of Schiff bases and other heterocyclic compounds.[6]

Conclusion

This compound is a valuable synthetic intermediate with the potential for diverse applications in medicinal chemistry and drug discovery. While a comprehensive experimental characterization is still needed, the available data and the known bioactivities of the broader phenothiazine class suggest that this compound and its derivatives are promising candidates for further investigation, particularly in the context of developing novel therapeutic agents. The synthetic route is accessible, and the reactive aldehyde group provides a handle for creating a wide array of new chemical entities for biological screening.

References

In-depth Technical Guide: 10-Methyl-10H-phenothiazine-3-carbaldehyde (CAS 4997-36-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-Methyl-10H-phenothiazine-3-carbaldehyde (CAS No. 4997-36-8), a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, and biological context, offering a valuable resource for professionals in research and development.

Core Compound Data

| Property | Value | Source |

| CAS Number | 4997-36-8 | [1][2] |

| Molecular Formula | C₁₄H₁₁NOS | [1][2] |

| Molecular Weight | 241.31 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C=O | [3] |

| InChI Key | DZCOHLCHTVMOJU-UHFFFAOYSA-N | [3] |

Physicochemical Properties

| Property | Value | Notes |

| XLogP3 | 3.2 | Computed |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 1 | Computed |

| Exact Mass | 241.056135 g/mol | Computed |

| Monoisotopic Mass | 241.056135 g/mol | Computed |

| Topological Polar Surface Area | 45.6 Ų | Computed |

| Heavy Atom Count | 17 | Computed |

| Complexity | 296 | Computed |

Note: The majority of publicly available physicochemical properties are computationally derived and sourced from PubChem.[3]

Spectral Data Summary

| Analysis Type | Reference |

| ¹H NMR | SpectraBase |

| ¹³C NMR | W. Robien, Inst. of Org. Chem., Univ. of Vienna |

| GC-MS | NIST |

Note: The National Institute of Standards and Technology (NIST) Gas Chromatography-Mass Spectrometry (GC-MS) data indicates major peaks at m/z 241, 226, and 198.[3]

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a two-step process: N-methylation of phenothiazine followed by formylation via the Vilsmeier-Haack reaction. While a specific detailed protocol for the methyl derivative is not widely published, the synthesis of the closely related ethyl analog, 10-Ethyl-10H-phenothiazine-3-carbaldehyde, provides a robust experimental template.[4][5]

Step 1: N-Alkylation of Phenothiazine (General Protocol)

This initial step involves the alkylation of the secondary amine of the phenothiazine core.

Reaction:

Caption: N-Alkylation of the phenothiazine core.

Experimental Workflow:

Caption: General workflow for N-alkylation of phenothiazine.

Step 2: Vilsmeier-Haack Formylation

This reaction introduces the carbaldehyde group onto the electron-rich phenothiazine ring system.[1][6][7][8][9]

Reaction Mechanism:

Caption: Vilsmeier-Haack formylation mechanism.

Experimental Protocol (Adapted from the synthesis of the ethyl analog): [4][5]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-methylphenothiazine in N,N-dimethylformamide (DMF) and cool in an ice bath.

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution, maintaining a low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the cooled reaction mixture into ice water.

-

Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., NaOH) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography on silica gel.

Biological and Medicinal Context

While specific biological data for this compound is limited, the broader class of phenothiazine derivatives is well-studied and known for a wide range of pharmacological activities.

General Biological Activities of Phenothiazines:

-

Antipsychotic: Phenothiazines are historically significant as first-generation antipsychotic drugs, primarily acting as antagonists of dopamine D2 receptors.[8]

-

Anticancer: Numerous studies have highlighted the potential of phenothiazine derivatives as anticancer agents. Their proposed mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of DNA repair, and reversal of multidrug resistance.[7]

-

Antimicrobial and Antiviral: The phenothiazine scaffold has been incorporated into compounds exhibiting antibacterial, antifungal, and antiviral properties.[7]

Potential Signaling Pathway Interactions:

Based on studies of related phenothiazine compounds, potential interactions with the following signaling pathways may be anticipated:

Caption: Potential signaling pathways modulated by phenothiazine derivatives.

Applications and Future Directions

This compound serves as a key synthetic intermediate for the development of more complex molecules. The presence of the reactive aldehyde group allows for a variety of subsequent chemical transformations, including:

-

Schiff Base Formation: Condensation with primary amines to form imines, which can be further modified or utilized as ligands for metal complexes.

-

Wittig Reaction: Conversion of the aldehyde to an alkene, enabling the extension of the conjugated system.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other functionalized phenothiazine derivatives.

The statement that this compound is a "useful biochemical for proteomics research" suggests its potential use in chemical proteomics, possibly as a scaffold for developing probes to study protein-ligand interactions or as a fragment for screening against protein targets.[1][2] However, specific applications in this field are not yet detailed in the available literature.

Future research into this compound could focus on:

-

Detailed Biological Screening: Evaluating its specific cytotoxic, antimicrobial, and receptor-binding activities.

-

Derivative Synthesis: Using it as a building block to create novel compounds with enhanced therapeutic properties.

-

Materials Science: Exploring its potential in the development of organic electronic materials, leveraging the electron-donating properties of the phenothiazine core.

This technical guide provides a foundation for further investigation into the properties and applications of this compound. As research progresses, a more detailed understanding of its specific biological and material properties is anticipated.

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound | C14H11NOS | CID 617826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 10-Ethyl-10H-phenothiazine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Photophysical Properties of 10-Methyl-10H-phenothiazine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the photophysical properties of 10-Methyl-10H-phenothiazine-3-carbaldehyde, a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Due to a scarcity of comprehensive studies on this specific molecule, this report supplements available data with findings from closely related phenothiazine derivatives to offer a predictive and comparative analysis. The guide covers the core photophysical characteristics, including absorption and emission spectra, and outlines the standard experimental protocols for their determination. Furthermore, potential applications in bioimaging and photodynamic therapy are discussed, drawing parallels from the broader class of phenothiazine compounds.

Introduction

Phenothiazine and its derivatives are a class of sulfur and nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their unique electronic and photophysical properties. The core phenothiazine structure is a versatile scaffold, and its derivatives are known to exhibit a range of biological activities, including antipsychotic, antihistaminic, and antiemetic effects. In recent years, the application of phenothiazines has expanded into the realm of photophysics, with derivatives being explored as photosensitizers in photodynamic therapy (PDT), fluorescent probes for bioimaging, and components in organic light-emitting diodes (OLEDs).

This compound is a derivative characterized by a methyl group at the 10-position of the phenothiazine ring and a carbaldehyde group at the 3-position. These substitutions are expected to modulate the electronic and, consequently, the photophysical properties of the parent phenothiazine molecule. This guide aims to consolidate the known information on this compound and provide a framework for its further investigation and application.

Molecular Structure and Basic Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NOS | [1] |

| Molecular Weight | 241.31 g/mol | [1] |

| CAS Number | 4997-36-8 | [2] |

| Appearance | Solid | |

| IUPAC Name | This compound | [1] |

Photophysical Properties

Direct and comprehensive experimental data on the photophysical properties of this compound are limited in the public domain. The available UV-Visible spectral data from PubChem indicates light absorption characteristics.[1] To provide a more complete picture, this section includes data from closely related phenothiazine derivatives. It is important to note that these values are for comparative purposes and the actual properties of this compound may vary.

Absorption and Emission Spectra

The absorption spectrum of a molecule reveals the wavelengths of light it absorbs to transition to higher electronic states. The fluorescence emission spectrum shows the wavelengths of light emitted as the molecule relaxes from the excited state back to the ground state.

Table 1: UV-Visible Absorption Data for this compound

| λmax (nm) | Solvent | Reference |

| 258, 313, 421 | Not Specified | [1] |

Table 2: Photophysical Data for Related Phenothiazine Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ_f) (ns) | Reference |

| 10-Methylphenothiazine | Various | 235-265, 290-345 | 450 | - | - | [3][4] |

| 10-Ethyl-10H-phenothiazine-3-carbaldehyde | - | - | - | - | - | [5] |

| N-butyl-3-formyl phenothiazine derivative (PTB) | - | - | - | - | - | [6] |

Note: '-' indicates data not available in the cited sources.

The absorption bands of 10-methylphenothiazine are attributed to π → π* and n → π* transitions.[3] The presence of the carbaldehyde group in this compound is expected to influence these transitions, likely causing a red-shift in the absorption and emission spectra due to the extension of the conjugated system.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications such as fluorescent probes and photosensitizers. While no direct data for this compound is available, studies on other phenothiazine derivatives suggest that their quantum yields and lifetimes are sensitive to the solvent environment and the nature of substituents.[3]

Experimental Protocols

This section details the standard methodologies for characterizing the core photophysical properties of a fluorescent molecule like this compound.

UV-Visible Absorption Spectroscopy

This technique is used to measure the absorbance of a sample as a function of wavelength.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1 at the wavelength of maximum absorption (λ_max) to ensure adherence to the Beer-Lambert law.[7][8]

-

Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.[7]

-

Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: The wavelength(s) of maximum absorbance (λ_max) and the corresponding molar absorption coefficient (ε) can be determined from the spectrum.

Fluorescence Spectroscopy

This technique measures the emission spectrum of a fluorescent compound.

Methodology:

-

Sample Preparation: Use the same dilute solution prepared for UV-Vis spectroscopy. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.[9]

-

Instrument Setup: Set the excitation wavelength (λ_ex), typically at the λ_max determined from the absorption spectrum.

-

Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.

-

Data Analysis: Determine the wavelength of maximum fluorescence emission (λ_em). The difference between λ_abs and λ_em is the Stokes shift.

Fluorescence Quantum Yield Determination (Relative Method)

The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[9][10][11]

Methodology:

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample.

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measurements: Measure the absorption and fluorescence emission spectra for all solutions. The integrated fluorescence intensity is calculated by finding the area under the emission curve.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ is the quantum yield, Grad is the gradient of the plot, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.[12]

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes.[13][14][15]

Methodology:

-

Instrument Setup: A pulsed light source (e.g., a laser or LED) excites the sample. The time difference between the excitation pulse and the detection of the first emitted photon is measured.[14][16]

-

Data Acquisition: This process is repeated thousands or millions of times, and a histogram of the number of photons detected versus time after the excitation pulse is built.[15]

-

Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ_f).[13]

Potential Applications and Signaling Pathways

While specific signaling pathways involving this compound have not been identified in the literature, the broader class of phenothiazine derivatives has shown significant promise in several biomedical applications.

Bioimaging

Phenothiazine derivatives are often fluorescent and can be designed as probes for bioimaging. Their photophysical properties can be sensitive to the local microenvironment, making them useful for sensing changes in polarity, viscosity, or the presence of specific analytes. For instance, a phenothiazine-based fluorescent probe has been developed for the detection of Hg²⁺ and ClO⁻ in living cells.[6] The aldehyde group in this compound provides a reactive handle for conjugation to biomolecules, enabling targeted imaging of specific cellular components.

Photodynamic Therapy (PDT)

Phenothiazines can act as photosensitizers, generating reactive oxygen species (ROS) upon light irradiation, which can induce cell death.[17][18] This property is the basis of PDT, a minimally invasive therapeutic strategy for cancer and other diseases. The efficiency of a photosensitizer is related to its ability to be excited to a triplet state, which can then transfer its energy to molecular oxygen to produce singlet oxygen, a highly cytotoxic species. Phenothiazine derivatives are being actively investigated for their potential in PDT.[17][19][20]

The potential involvement in cellular signaling would likely be through the downstream effects of ROS generated during PDT. ROS can trigger various signaling pathways leading to apoptosis, necrosis, or autophagy.

Conclusion

This compound is a promising scaffold for the development of novel photophysically active compounds. While a comprehensive dataset for this specific molecule is not yet available, by drawing comparisons with related phenothiazine derivatives and employing the standardized experimental protocols outlined in this guide, researchers can systematically characterize its properties. The potential for this compound and its future derivatives in bioimaging and photodynamic therapy warrants further investigation, which could lead to significant advancements in diagnostics and therapeutics. Future work should focus on the detailed experimental determination of the photophysical parameters of this compound in various solvents and its evaluation in biological systems.

References

- 1. This compound | C14H11NOS | CID 617826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 10-Ethyl-10H-phenothiazine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Dual Functional Fluorescent Probe Based on Phenothiazine for Detecting Hg2+ and ClO- and its Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 11. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 12. iss.com [iss.com]

- 13. horiba.com [horiba.com]

- 14. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 15. TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments [edinst.com]

- 16. photon-force.com [photon-force.com]

- 17. mdpi.com [mdpi.com]

- 18. Photosensitization of biomolecules by phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. news-medical.net [news-medical.net]

An In-depth Technical Guide to the Synthesis and Applications of 10-Methyl-10H-phenothiazine-3-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and diverse applications of 10-Methyl-10H-phenothiazine-3-carbaldehyde and its derivatives. Phenothiazine scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. This document details the synthetic methodologies, experimental protocols, and explores the applications of these compounds, with a focus on their antimicrobial and antitumor properties.

Synthesis of this compound

The synthesis of the core molecule, this compound, is typically achieved through a two-step process involving the N-alkylation of phenothiazine followed by formylation of the resulting intermediate.

Step 1: N-Alkylation of Phenothiazine to form 10-Methyl-10H-phenothiazine

The first step involves the methylation of the nitrogen atom of the phenothiazine ring. This is a standard N-alkylation reaction. A detailed experimental protocol analogous to the synthesis of the ethyl derivative is presented below.[1]

Experimental Protocol:

-

Materials: Phenothiazine, Sodium Hydride (NaH), Dimethylformamide (DMF), Methyl Iodide (CH₃I), Hydrochloric Acid (HCl), Ethyl Acetate, Anhydrous Magnesium Sulfate.

-

Procedure:

-

To a three-necked flask equipped with a magnetic stirrer and a reflux condenser, add NaH and DMF.

-

Add a solution of phenothiazine in DMF dropwise to the flask.

-

Reflux the mixture for 20 minutes.

-

Cool the mixture and add methyl iodide dropwise.

-

Reflux the mixture for 2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, adjust the pH of the solution to acidic with HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer three times with distilled water and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain 10-Methyl-10H-phenothiazine.

-

Step 2: Formylation of 10-Methyl-10H-phenothiazine

The introduction of the aldehyde group at the 3-position of the phenothiazine ring is achieved through the Vilsmeier-Haack reaction.[2][3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3][4][5]

Experimental Protocol:

-

Materials: 10-Methyl-10H-phenothiazine, N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃), Ice, Sodium Hydroxide (NaOH), Ethyl Acetate, Anhydrous Magnesium Sulfate.

-

Procedure:

-

In a three-necked flask kept in an ice bath and equipped with a magnetic stirrer and a reflux condenser, add 10-Methyl-10H-phenothiazine and DMF.

-

Add POCl₃ dropwise to the mixture over a period of 30 minutes.

-

After the addition is complete, reflux the mixture for 1 hour.

-

Pour the reaction mixture into ice to precipitate the product.

-

Neutralize the mixture with NaOH solution.

-

Extract the product three times with ethyl acetate.

-

Wash the combined organic layers with distilled water and then with saturated brine.

-

Dry the organic extract over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using petroleum ether as the eluent to obtain this compound as a solid.

-

Synthesis of this compound Derivatives

The aldehyde functional group of this compound serves as a versatile handle for the synthesis of a variety of derivatives, primarily through condensation reactions.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazone derivatives are readily synthesized by reacting the aldehyde with a substituted thiosemicarbazide.

Experimental Protocol:

-

Materials: this compound, Substituted 4-phenyl-3-thiosemicarbazide, Methanol.

-

Procedure:

-

Dissolve this compound in methanol.

-

Add a methanolic solution of the appropriately substituted 4-phenyl-3-thiosemicarbazide.

-

Reflux the mixture for approximately 4.5 hours.

-

Cool the reaction mixture to allow the product to precipitate.

-

Separate the solid product by filtration and dry.

-

Recrystallize the product from methanol to obtain the pure thiosemicarbazone derivative.[6]

-

Synthesis of Chalcone Derivatives

Chalcones are synthesized via a Claisen-Schmidt condensation of the aldehyde with an appropriate acetophenone.

Experimental Protocol:

-

Materials: this compound, Substituted Acetophenone, Ethanol, Sodium Hydroxide.

-

Procedure:

-

Dissolve this compound and the substituted acetophenone in ethanol.

-

Add an aqueous solution of sodium hydroxide dropwise while stirring.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize from a suitable solvent to obtain the pure chalcone derivative.

-

Applications of this compound Derivatives

Derivatives of this compound have shown significant promise in various therapeutic areas, most notably as antimicrobial and antitumor agents.

Antimicrobial Activity

Several derivatives of this compound have been evaluated for their in vitro activity against a range of pathogenic bacteria and fungi.

Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method):

-

Materials: Nutrient Agar, Potato Dextrose Agar, Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Fungal strains (e.g., Aspergillus niger, Candida albicans), Test compound solutions, Standard antibiotic and antifungal solutions, Sterile cork borer.

-

Procedure:

-

Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

-

Spread a standardized inoculum of the test microorganism uniformly over the agar surface.

-

Create wells of a specific diameter in the agar plates using a sterile cork borer.

-

Add a defined volume of the test compound solution (at various concentrations) into the wells.

-

Use standard antibiotic and antifungal solutions as positive controls and the solvent as a negative control.

-

Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

Measure the diameter of the zone of inhibition around each well.

-

| Derivative Type | Test Organism | MIC (µg/mL) | Reference |

| Mannich Base | S. aureus | 3.125 - 12.5 | [7] |

| Mannich Base | P. aeruginosa | 12.5 | [7] |

| Mannich Base | E. coli | 12.5 | [7] |

| Various | E. coli | 25 - 50 | [8] |

| Various | B. subtilis | 25 - 50 | [8] |

| Various | A. niger | 25 - 50 | [8] |

| Various | C. albicans | 25 - 50 | [8] |

Antitumor Activity

Phenothiazine derivatives have been investigated for their cytotoxic effects against various human cancer cell lines. The mechanism of action is thought to involve the inhibition of key enzymes in cancer cell proliferation, such as farnesyltransferase.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTS Assay):

-

Materials: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2), Normal human cell line (e.g., NHDF), Cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Test compound solutions, MTS reagent.

-

Procedure:

-

Seed the cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTS reagent to each well and incubate for a further 1-4 hours.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.[9]

-

| Derivative Type | Cell Line | IC₅₀ (µM) | Reference |

| PEGylated Imine | HeLa | Varies | [9] |

| PEGylated Imine | MeWo | Varies | [9] |

| PEGylated Imine | HOS | Varies | [9] |

| PEGylated Imine | MCF-7 | Varies | [9] |

| PEGylated Imine | HepG2 | Varies | [9] |

| Chalcone | MCF-7 | Dose-dependent cytotoxicity | [10] |

Potential Signaling Pathway Involvement:

The antitumor activity of some phenothiazine derivatives has been linked to the inhibition of farnesyltransferase (FTase). FTase is a crucial enzyme in the post-translational modification of the Ras protein, which is a key component of signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting FTase, these compounds can disrupt aberrant Ras signaling, which is common in many cancers, leading to apoptosis and reduced cell proliferation.

References

- 1. 10-Ethyl-10H-phenothiazine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 9. Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, most notably for their profound impact on the treatment of psychosis. The tricyclic phenothiazine scaffold is a versatile structure, and modifications to it have yielded a wide array of pharmacologically active compounds. This technical guide provides a comprehensive literature review of the core methods developed for the synthesis of the phenothiazine nucleus, offering detailed experimental protocols for key reactions, comparative data, and visual diagrams of reaction pathways to aid in research and development.

Classical Synthesis Methods

The foundational methods for constructing the phenothiazine core have been established for over a century, yet they remain relevant for their robustness and scalability.

Bernthsen Synthesis

The first synthesis of phenothiazine was reported by August Bernthsen in 1883.[1] This method involves the direct reaction of diphenylamine with elemental sulfur at high temperatures.[1][2] The reaction is often catalyzed by iodine, which significantly improves the process and enabled the first synthesis of 2-chlorophenothiazine, a crucial intermediate for the landmark antipsychotic drug, chlorpromazine.[3]

Reaction Pathway: Bernthsen Synthesis

Caption: The Bernthsen synthesis of phenothiazine from diphenylamine and sulfur.

Experimental Protocol: Bernthsen Synthesis

-

Materials : Diphenylamine, elemental sulfur, iodine (catalyst).

-

Procedure : A mixture of diphenylamine and sulfur is heated.[1] The reaction proceeds with the evolution of hydrogen sulfide gas.[1] The temperature is typically maintained between 260-280°C for several hours.[4] The addition of a catalytic amount of iodine allows the reaction to proceed at a lower temperature (around 180-250°C), improving safety and yield.[3]

-

Work-up : After cooling, the crude product is typically purified by recrystallization from a suitable solvent like ethanol or toluene to yield phenothiazine as a yellow crystalline solid.

Ullmann Condensation

The Ullmann condensation provides a more versatile route to substituted phenothiazines by forming the tricyclic system through the cyclization of diphenyl sulfides.[3][5] This copper-catalyzed reaction typically involves the coupling of an o-aminothiophenol with an activated o-halonitrobenzene derivative.[5][6] While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[5]

Reaction Pathway: Ullmann-Type Synthesis

Caption: General pathway for phenothiazine synthesis via Ullmann condensation.

Experimental Protocol: Ullmann Condensation

-

Materials : Substituted 2-aminothiophenol, substituted o-halobenzene, copper catalyst (e.g., CuI, CuO nanoparticles), a base (e.g., K₂CO₃, NaOH), and a high-boiling polar solvent (e.g., DMF, NMP).[5][7]

-

Procedure : The 2-aminothiophenol, o-halobenzene, copper catalyst, and base are combined in the solvent. The mixture is heated under reflux for several hours until the starting materials are consumed (monitored by TLC).[5]

-

Work-up : The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution used for synthesizing phenothiazines.[8][9] The process typically starts with a 2-amino-2'-nitrodiphenyl sulfide, which is often prepared via an Ullmann condensation.[3][10] Upon treatment with a base, the amino group attacks the nitrated aromatic ring, displacing the nitro group and leading to the cyclized phenothiazine product.[8][11][12]

Reaction Pathway: Smiles Rearrangement

Caption: The key intramolecular rearrangement step in the Smiles synthesis of phenothiazines.

Experimental Protocol: Smiles Rearrangement for 2-Chlorophenothiazine

-

Starting Material : 2-Formamido-5-chloro-2'-nitrodiphenyl sulfide.

-

Procedure : The starting material is dissolved in a suitable solvent system, such as aqueous acetone or ethanol. A strong base, like potassium hydroxide, is added, and the mixture is heated under reflux. The rearrangement and cyclization occur to form the phenothiazine ring system.[8][10]

-

Work-up : After the reaction is complete, the mixture is cooled and neutralized. The precipitated product is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization.

Modern Synthesis Methods

Advances in catalysis have led to more efficient, sustainable, and versatile methods for phenothiazine synthesis.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has leveraged transition metals like palladium and iron to construct the phenothiazine core with high efficiency and under milder conditions.[2][7] Palladium-catalyzed three-component reactions, for example, can form one C-S and two C-N bonds in a single operation.[13] Iron-catalyzed domino C-S/C-N cross-coupling reactions offer a more environmentally benign and cost-effective alternative to palladium and copper.[2]

Table 1: Comparison of Selected Metal-Catalyzed Phenothiazine Syntheses

| Catalyst System | Reactants | Conditions | Yield (%) | Reference |

| FeSO₄·7H₂O / 1,10-phenanthroline | N-(2-mercaptophenyl)acetamide, 1,2-dibromobenzene | KOtBu, DMF, 135°C, 24h | 73% | [2] |

| Palladium Catalyst | Aryl halide, Arylamine, Sulfur source | Varies | Good to Excellent | [13][14] |

| Copper Iodide (CuI) | Aryl ortho-dihalides, o-aminobenzenethiols | Ligand-free, Cascade reaction | High | [7] |

Experimental Protocol: Iron-Catalyzed Domino Synthesis

-

Materials : An N-aryl acetamide (e.g., N-(2-mercaptophenyl)acetamide), an aryl dihalide (e.g., 1,2-dibromobenzene), FeSO₄·7H₂O, 1,10-phenanthroline (ligand), potassium tert-butoxide (base), and DMF (solvent).[2]

-

Procedure : In a reaction vessel under an inert atmosphere, the reactants, catalyst, ligand, and base are combined in DMF. The mixture is heated to 135°C and stirred for 24 hours.[2]

-

Work-up : The reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified using column chromatography.

Functionalization and Drug Synthesis

The phenothiazine core is often a starting point for more complex drug molecules. Functionalization, typically at the N10 position, is crucial for modulating the pharmacological activity.

Synthesis of Chlorpromazine

Chlorpromazine is a quintessential phenothiazine drug. Its synthesis involves the N-alkylation of 2-chlorophenothiazine.[15][16][17][18]

General Workflow: Synthesis of a Phenothiazine Drug

Caption: A typical experimental workflow for the synthesis of a phenothiazine-based drug.

Experimental Protocol: Synthesis of Chlorpromazine Hydrochloride

-

Step 1: Condensation : 2-chlorophenothiazine is reacted with N,N-dimethyl-3-chloropropylamine. This reaction is carried out using a condensation agent, such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide, to generate the chlorpromazine free base.[15]

-

Step 2: Purification & Yield : The resulting chlorpromazine base is purified, for instance, by distillation under reduced pressure. Molar yields for this step can exceed 90%.[15]

-

Step 3: Salt Formation : The purified chlorpromazine base is dissolved in a solvent like isopropanol. Dry hydrogen chloride gas is then bubbled through the solution.[15] The reaction endpoint is determined using an indicator (e.g., when bromocresol blue turns from blue to yellow), precipitating the hydrochloride salt.[15]

-

Step 4: Isolation : The final product, chlorpromazine hydrochloride, is isolated by filtration, washed, and dried.

Mechanism of Action: Dopamine Receptor Antagonism

The therapeutic efficacy of many phenothiazine drugs, particularly antipsychotics, stems from their ability to act as antagonists at dopamine receptors in the central nervous system.[19][20] They primarily block postsynaptic D2 receptors in the brain's mesolimbic pathway.[20][21] This blockade is believed to reduce the excessive dopamine signaling that contributes to the positive symptoms of schizophrenia.[22]

Signaling Pathway: D2 Receptor Antagonism

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. [PDF] A NEW SYNTHESIS OF PHENOTHIAZINES | Semantic Scholar [semanticscholar.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Transition metal catalyzed synthesis and functionalization of phenothiazines [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Studies on phenothiazines: synthesis of phenothiazines via Smiles' rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]

- 16. CHLORPROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. Antagonism of presynaptic dopamine receptors by phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 22. Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Psychopharmacology: A Technical Guide to the Discovery and History of Phenothiazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of phenothiazine compounds, a class of molecules that revolutionized the treatment of psychiatric disorders and laid the foundation for modern psychopharmacology. We will delve into the core scientific milestones, from the initial synthesis of the phenothiazine nucleus to the groundbreaking clinical applications that transformed the landscape of mental healthcare. This document provides detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of the key signaling pathways involved in the therapeutic action of these compounds.

From Dyes to Drugs: A Historical Overview

The journey of phenothiazines from industrial chemistry to medicine is a testament to scientific serendipity and astute observation. The story begins in the late 19th century with the synthesis of the parent compound, phenothiazine, and culminates in the mid-20th century with the discovery of the first true antipsychotic agent, chlorpromazine.

The initial discovery of phenothiazines can be traced back to the burgeoning German dye industry in the late 19th century.[1] In 1883, August Bernthsen first synthesized the phenothiazine nucleus.[1] For several decades, phenothiazine and its derivatives were primarily of interest for their properties as dyes and later as antiseptics, antihelminthics, and insecticides.[1][2]

The transition to therapeutic applications began in the 1940s at the Rhône-Poulenc laboratories in France.[3] A team led by chemist Paul Charpentier was investigating derivatives of phenothiazine as potential antihistamines.[4] This research led to the synthesis of promethazine, a compound with potent antihistaminic and sedative effects.[3]

The pivotal moment arrived on December 11, 1951, when Charpentier synthesized a new derivative, chlorpromazine.[3] Initially intended as a potentiator for general anesthesia, its unique effects on the central nervous system were soon recognized by the French surgeon and physiologist Henri Laborit.[3] Laborit observed that chlorpromazine induced a state of "euphoric quietude" in his surgical patients, a disinterest in their surroundings without significant sedation.[5] He astutely proposed its potential use in psychiatry.[5]

This suggestion was taken up by psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris. In 1952, they administered chlorpromazine to a manic patient and observed a dramatic calming of his symptoms.[6] Their subsequent publications in the Annales Médico-Psychologiques detailed the remarkable efficacy of chlorpromazine in treating psychosis, marking the dawn of the psychopharmacological revolution.[7][8][9] The introduction of chlorpromazine, marketed as Thorazine in the United States, led to a paradigm shift in the treatment of schizophrenia and other psychotic disorders, enabling many patients to be deinstitutionalized.[4]

Key Experimental Protocols

This section provides detailed methodologies for the foundational experiments in the history of phenothiazines, including the initial synthesis of the core compound and its most famous derivative, chlorpromazine, as well as the early clinical protocols.

Synthesis of Phenothiazine (Bernthsen, 1883)

The original synthesis of phenothiazine by August Bernthsen involved the reaction of diphenylamine with sulfur at elevated temperatures.[1]

-

Reactants: Diphenylamine, Sulfur.

-

Procedure:

-

Diphenylamine and sulfur are heated together.

-

The reaction proceeds with the evolution of hydrogen sulfide gas.

-

Heating is continued until the evolution of hydrogen sulfide ceases.

-

The resulting crude phenothiazine can be purified by recrystallization.

-

Synthesis of Chlorpromazine (Charpentier, ~1950)

The synthesis of chlorpromazine at Rhône-Poulenc involved the alkylation of 2-chlorophenothiazine. A representative modern laboratory-scale synthesis is detailed below.

-

Starting Material: 2-chlorophenothiazine.

-

Reagents: 3-dimethylaminopropylchloride, sodium hydroxide, tetrabutylammonium bromide (as a phase transfer catalyst), toluene (solvent).

-

Procedure:

-

A mixture of 2-chlorophenothiazine and toluene is heated, and any residual water is removed by azeotropic distillation.

-

Sodium hydroxide and tetrabutylammonium bromide are added to the dried mixture, and the suspension is heated to reflux to ensure dehydration.

-

A toluene solution of 3-dimethylaminopropylchloride is added dropwise to the refluxing mixture over several hours.

-

The reaction is monitored for completion (e.g., by thin-layer chromatography).

-

Upon completion, the reaction mixture is cooled and washed with water to remove inorganic salts.

-

The organic layer is then extracted with an acidic aqueous solution to protonate the chlorpromazine, transferring it to the aqueous phase.

-

The aqueous phase is then basified to deprotonate the chlorpromazine, which is subsequently extracted with an organic solvent (e.g., ethyl acetate).

-

The organic solvent is evaporated, and the resulting chlorpromazine base can be further purified. For pharmaceutical use, it is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.[3][6][10]

-

The "Lytic Cocktail" (Laborit, ~1951)

Henri Laborit's "lytic cocktail" was a combination of drugs designed to induce a state of "artificial hibernation" to reduce surgical shock.

-

Components:

-

Pethidine (an opioid analgesic)

-

Chlorpromazine

-

Promethazine (an antihistamine with sedative properties)

-

-

Typical Ratio: Pethidine, chlorpromazine, and promethazine were often mixed in a 2:1:1 ratio.[7]

-

Administration: The cocktail was typically administered intravenously to patients before surgery.[6]

-

Observed Effects: This combination produced a state of calmness, reduced anxiety, and a disinterest in the upcoming surgical procedure, which Laborit termed "euphoric quietude."[5]

Early Clinical Trials of Chlorpromazine in Psychiatry (Delay and Deniker, 1952)

The pioneering clinical trials at Sainte-Anne Hospital established the antipsychotic efficacy of chlorpromazine.

-

Patient Population: The initial studies included patients with various forms of psychosis, including mania and schizophrenia, who exhibited symptoms of agitation and excitement.[8]

-

Intervention:

-

Assessment:

-

The primary outcomes were based on clinical observation of the patients' behavior, specifically the reduction in agitation, aggression, delusions, and hallucinations.

-

Later studies would employ more structured assessment tools like the Brief Psychiatric Rating Scale (BPRS) to quantify symptomatic improvement. The BPRS is a clinician-rated scale that assesses the severity of 18-24 symptom constructs, with each item rated on a 7-point scale from "not present" to "extremely severe."[11][12] A significant reduction in the total BPRS score is indicative of a positive treatment response.[13]

-

-

Key Findings: Delay and Deniker reported a dramatic reduction in psychotic symptoms, noting that chlorpromazine induced a state of "neuroleptic syndrome" characterized by psychomotor slowing and affective indifference, without the deep sedation caused by barbiturates.[8]

Quantitative Data on Phenothiazine Compounds

The following tables summarize key quantitative data for a selection of phenothiazine antipsychotics, providing a basis for comparison of their pharmacological properties.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines

| Compound | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 | Muscarinic M1 | Alpha-1 Adrenergic |

| Chlorpromazine | 1.6 | 1.3 | 0.8 | 1.9 | 1.0 |

| Fluphenazine | 0.4 | 1.5 | 2.5 | 150 | 1.3 |

| Perphenazine | 0.8 | 1.0 | 1.3 | 40 | 1.0 |

| Thioridazine | 3.5 | 2.5 | 2.0 | 1.3 | 4.5 |

| Trifluoperazine | 1.0 | 3.0 | 10 | 100 | 2.0 |

Data compiled from various sources. Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro; lower values indicate higher binding affinity.

Table 2: In Vivo Potency in Preclinical Models

| Compound | Conditioned Avoidance Response (ED50, mg/kg) |

| Chlorpromazine | 1.5 - 2.5 |

| Fluphenazine | 0.06 - 0.1 |

| Haloperidol (for comparison) | 0.05 - 0.08 |

| Olanzapine (for comparison) | 0.5 - 1.0 |

ED50 values represent the dose required to produce a 50% inhibition of the conditioned avoidance response in rats, a standard preclinical model for predicting antipsychotic efficacy. Data are approximate and can vary based on experimental conditions.[14][15]

Table 3: Incidence of Common Adverse Effects

| Adverse Effect | Chlorpromazine | Fluphenazine | Thioridazine |

| Extrapyramidal Symptoms | Moderate | High | Low |

| Sedation | High | Low | High |

| Anticholinergic Effects | Moderate | Low | High |

| Orthostatic Hypotension | High | Low | High |

| Weight Gain | Moderate | Low | Moderate |

This table provides a qualitative comparison of the relative incidence of common side effects associated with different phenothiazine antipsychotics.[16][17][18]

Mechanism of Action: Dopamine Receptor Signaling

The primary mechanism of action of phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[19] Overactivity in this pathway is hypothesized to be a key contributor to the positive symptoms of schizophrenia, such as hallucinations and delusions. By antagonizing D2 receptors, phenothiazines reduce dopaminergic neurotransmission, thereby alleviating these symptoms.

The following diagrams illustrate the dopamine D2 receptor signaling pathway and the experimental workflow for the discovery of chlorpromazine's antipsychotic effects.

Caption: Dopamine D2 Receptor Signaling Pathway and Phenothiazine Antagonism.

Caption: Workflow of the Discovery of Chlorpromazine's Antipsychotic Effects.

Conclusion

The discovery of phenothiazine compounds, and in particular chlorpromazine, represents a watershed moment in the history of medicine and psychiatry. What began as an exploration of synthetic dyes evolved into the development of the first effective pharmacological treatment for severe mental illness. This journey, marked by chemical innovation, astute clinical observation, and interdisciplinary collaboration, not only provided immense relief to countless individuals but also catalyzed the field of neuropsychopharmacology. The study of phenothiazines paved the way for a deeper understanding of the neurochemical basis of psychiatric disorders and established a framework for the rational design and development of future psychotropic medications. The legacy of these pioneering compounds continues to influence the treatment of mental illness today.

References

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]

- 7. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. [Therapeutic use in psychiatry of phenothiazine of central elective action (4560 RP)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN102617509A - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]

- 11. psychiatrictimes.com [psychiatrictimes.com]

- 12. The Brief Psychiatric Rating Scale (version 4.0) factorial structure and its sensitivity in the treatment of outpatients with unipolar depression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical implications of Brief Psychiatric Rating Scale scores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Parametric studies of antipsychotic-induced sensitization in the conditioned avoidance response model: roles of number of drug exposure, drug dose, and test–retest interval - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage [medicinenet.com]

- 17. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 19. cdn-links.lww.com [cdn-links.lww.com]

Spectroscopic and Synthetic Profile of 10-Methyl-10H-phenothiazine-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for 10-Methyl-10H-phenothiazine-3-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The information is presented to facilitate its use in research and development, with a focus on clear data presentation, detailed experimental protocols, and visual representations of the synthetic workflow.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a comprehensive spectral signature for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 9.8 (estimated) | s | - | CHO |

| 7.6-6.8 (estimated) | m | - | Aromatic-H | |

| 3.4 (estimated) | s | - | N-CH₃ | |

| ¹³C | 190 (estimated) | - | - | C=O |

| 150-115 (estimated) | - | - | Aromatic-C | |

| 35 (estimated) | - | - | N-CH₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (N-CH₃) |

| ~1580, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-N stretch |

| ~750 | Strong | C-S stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 241 | High | [M]⁺ (Molecular Ion) |

| 240 | High | [M-H]⁺ |

| 212 | Medium | [M-CHO]⁺ |

| 197 | Medium | [M-CH₃-CHO]⁺ |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Solvent |

| Not explicitly available in search results. Typically in the range of 250-400 nm for phenothiazine derivatives. | Ethanol or Acetonitrile |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis: Vilsmeier-Haack Formylation of 10-Methyl-10H-phenothiazine

The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring.[1]

Materials:

-

10-Methyl-10H-phenothiazine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, as solvent)

-

Sodium acetate solution (aqueous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (for elution)

Procedure:

-

In a round-bottom flask, dissolve 10-Methyl-10H-phenothiazine in dichloromethane.

-

Separately, in a dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to an ice-cooled solution of N,N-dimethylformamide.

-

Add the freshly prepared Vilsmeier reagent dropwise to the solution of 10-Methyl-10H-phenothiazine at 0°C with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and a saturated solution of sodium acetate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: Bruker Avance 400 spectrometer (or equivalent).

-

Solvent: Deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

-

Procedure: Dissolve a small amount of the purified compound in CDCl₃ containing TMS. Acquire ¹H and ¹³C NMR spectra at room temperature.

2. Infrared (IR) Spectroscopy:

-

Technique: KBr pellet method.

-

Instrument: FTIR spectrometer (e.g., Perkin-Elmer).

-

Procedure: Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.[2] Record the IR spectrum.

3. Mass Spectrometry (MS):

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Procedure: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). Inject the solution into the GC-MS system. The compound will be separated on the GC column and subsequently ionized and fragmented in the mass spectrometer.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Instrument: UV-Vis spectrophotometer (e.g., PerkinElmer Lambda 25).

-

Solvent: Ethanol or Acetonitrile.

-

Procedure: Prepare a dilute solution of the compound in the chosen solvent. Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-600 nm).

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the Vilsmeier-Haack synthesis of the title compound.

Caption: Synthetic workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for 10-Methyl-10H-phenothiazine-3-carbaldehyde in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl-10H-phenothiazine-3-carbaldehyde is a versatile biochemical compound with potential applications in proteomics research.[1][2] Its chemical structure, featuring a reactive aldehyde group and a phenothiazine core, suggests its utility as a probe for protein labeling, enrichment, and characterization. The phenothiazine moiety is a well-established pharmacophore with a wide range of biological activities, making this compound particularly interesting for chemoproteomic studies aimed at identifying novel protein targets and elucidating drug mechanisms of action.

This document provides detailed, albeit hypothetical, application notes and protocols for the use of this compound in proteomics. These protocols are based on established methods for aldehyde-reactive probes and the known biological context of phenothiazine derivatives.

Principle of Action

The primary reactive feature of this compound is its aldehyde group. This functional group can covalently react with primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, through a Schiff base formation. This reaction can be stabilized by a subsequent reduction step. This covalent labeling allows for the permanent tagging of proteins for subsequent analysis.

Potential Applications in Proteomics

-

Activity-Based Protein Profiling (ABPP): Covalent labeling of enzymes or other proteins where a reactive lysine is present in or near the active site.

-

Target Deconvolution for Phenothiazine-Based Drugs: Identifying the protein targets of phenothiazine-related compounds to understand their mechanism of action and potential off-target effects.

-

Mapping Protein-Protein Interactions: Crosslinking of proteins in close proximity if the probe can react with residues on interacting partners.

-

Enrichment of Sub-proteomes: Selective enrichment of proteins with accessible and reactive lysine residues under specific cellular conditions.

Experimental Protocols

Protocol 1: In-situ Protein Labeling in Cell Culture

This protocol describes the labeling of proteins with this compound in live cells.

Materials:

-

This compound (CAS 4997-36-8)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Sodium cyanoborohydride (NaBH₃CN) solution (optional, for reduction of Schiff base)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture: Plate and grow cells of interest to the desired confluency.

-

Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10-100 mM.

-

Cell Treatment:

-

Remove the cell culture medium and wash the cells once with warm PBS.

-

Add fresh, serum-free medium containing the desired final concentration of this compound (typically in the range of 10-100 µM).

-

Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

-

-

Cell Lysis:

-

After incubation, remove the labeling medium and wash the cells twice with cold PBS.

-

Lyse the cells directly on the plate using an appropriate volume of cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

(Optional) Reductive Amination: To stabilize the Schiff base linkage, the cell lysate can be treated with a reducing agent like sodium cyanoborohydride (final concentration 20-50 mM) for 1 hour at room temperature.

-

Protein Quantification: Determine the protein concentration of the cleared lysate using a standard protein assay.

-